molecular formula C13H11N3O3 B455813 N-(3-amino-4-nitrophenyl)benzamide

N-(3-amino-4-nitrophenyl)benzamide

Cat. No.: B455813
M. Wt: 257.24g/mol
InChI Key: YEXPIFOWAKMGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Amino-4-nitrophenyl)benzamide is a benzamide derivative characterized by a benzoyl group attached to a 3-amino-4-nitrophenyl substituent. Such compounds are of interest in medicinal chemistry, particularly in prodrug design and as intermediates for bioactive molecules .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24g/mol

IUPAC Name

N-(3-amino-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H11N3O3/c14-11-8-10(6-7-12(11)16(18)19)15-13(17)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,17)

InChI Key

YEXPIFOWAKMGJW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(3-amino-4-nitrophenyl)benzamide as an anticancer agent. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. For instance, compounds containing similar aminobenzamide structures have demonstrated potent activity against the Bcr-Abl fusion protein, which is implicated in chronic myeloid leukemia. The use of molecular docking studies has shown that these compounds can effectively bind to the active sites of target proteins, enhancing their therapeutic efficacy against resistant cancer forms .

Dipeptidyl Peptidase-IV Inhibition

Another promising application of this compound is its role as a dipeptidyl peptidase-IV (DPP-IV) inhibitor. DPP-IV is a key enzyme in glucose metabolism, and its inhibition can lead to improved glycemic control in diabetic patients. Research has demonstrated that various aminobenzamide derivatives exhibit significant inhibitory activity against DPP-IV, suggesting that this compound could be developed into a therapeutic agent for managing diabetes mellitus .

Radioprotective Properties

This compound has also been investigated for its radioprotective properties. A study found that this compound could prevent biological tissue damage induced by synchrotron radiation X-rays. Experimental results indicated that administration of this compound significantly reduced tissue damage and apoptosis in irradiated rats, showcasing its potential as a protective agent in radiotherapy and imaging applications .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical transformations which can be optimized for better yield and efficacy. Various synthetic routes have been explored, including the reaction of 3-nitroaniline with benzoyl chloride under controlled conditions . Structural modifications can enhance its biological activity; for instance, substituting different functional groups on the aromatic rings can lead to derivatives with improved potency against specific targets.

Case Studies and Experimental Findings

A collection of case studies has been documented to illustrate the effectiveness of this compound in various biological assays:

Study FocusFindings
Anticancer ActivitySignificant inhibition of Bcr-Abl protein kinase activity in vitro .
DPP-IV InhibitionCompounds showed up to 38% inhibition at 100 μM concentration .
Radioprotective EffectsReduced apoptosis and tissue damage in irradiated rats at doses of 10-20 mg/kg .

Comparison with Similar Compounds

Table 1: Structural Analogues of N-(3-Amino-4-nitrophenyl)benzamide

Compound Name Substituents Molecular Formula Melting Point (K) Key Functional Differences
This compound 3-amino, 4-nitro on phenyl ring C₁₃H₁₁N₃O₃ Not reported Amino and nitro groups at 3- and 4-positions
4-Nitro-N-(3-nitrophenyl)benzamide 3-nitro (phenyl), 4-nitro (benzamide) C₁₃H₉N₃O₅ 502–503 Dual nitro groups; lacks amino substituent
3-Amino-4-hydroxy-N-phenylbenzamide 3-amino, 4-hydroxy on phenyl ring C₁₃H₁₂N₂O₂ Not reported Hydroxy replaces nitro group
N-(3-Acetamidophenyl)-4-chloro-3-nitrobenzamide 3-acetamido, 4-chloro, 3-nitro C₁₅H₁₁ClN₃O₄ Not reported Acetamido and chloro substituents added
4-Methoxy-N-(3-methylphenyl)benzamide 4-methoxy (benzamide), 3-methyl (phenyl) C₁₅H₁₅NO₂ Not reported Methoxy and methyl substituents

Key Observations :

  • Steric Influences : Bulky substituents (e.g., acetamido in ) may reduce reaction efficiency but improve binding specificity in biological systems.

Key Findings :

  • Green Chemistry : Ultrasonic methods reduce reaction times (e.g., 10–20 minutes vs. hours for reflux) and improve yields (85–92%) for benzamide derivatives .
  • Aqueous Media : Reactions in aqueous systems (e.g., ) align with sustainable chemistry trends but may require specialized reagents.

Physicochemical Properties

Melting points and solubility are critical for practical applications:

Table 3: Physicochemical Properties of Selected Analogues

Compound Name Melting Point (K) Solubility Trends LogP (Calculated)
4-Nitro-N-(3-nitrophenyl)benzamide 502–503 Low in water; soluble in polar aprotic solvents 3.2 (estimated)
3-(4-Hydroxy-3-nitrophenyl)-N-methylbenzamide Not reported Moderate in ethanol 3.4
This compound Not reported Expected: Moderate in DMSO/ethanol ~2.8 (predicted)

Insights :

  • Nitro Groups : Increase melting points due to enhanced intermolecular interactions (e.g., dipole-dipole) .
  • Amino Groups: Improve aqueous solubility relative to nitro-only analogues.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3-amino-4-nitrophenyl)benzamide, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration of a benzene derivative followed by acetylation and amidation. For example, nitration of a precursor using concentrated sulfuric acid at 0–5°C ensures regioselectivity. Subsequent acetylation with acetic anhydride and amidation via coupling with benzoyl chloride in the presence of a base (e.g., pyridine) can yield the target compound. Optimization includes controlling temperature, stoichiometry, and purification via column chromatography to achieve >90% purity. Solvent recycling (e.g., using DMF or THF) improves cost efficiency .

Q. How should researchers characterize the structure and purity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding (e.g., amine protons at δ 6.5–7.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 287.09).
  • X-ray Crystallography : SHELX software refines crystal structures to determine bond angles and planarity, critical for SAR studies .

Q. What protocols are used to determine the physical properties (solubility, stability) of this compound?

  • Methodological Answer :

  • Solubility : Test in graded solvents (water, ethanol, DMSO) via shake-flask method at 25°C.
  • Melting Point : Differential scanning calorimetry (DSC) identifies decomposition thresholds (e.g., mp ~180°C).
  • Stability : Accelerated stability studies under varying pH (1–13), light, and temperature (4–40°C) using HPLC to monitor degradation .

Advanced Research Questions

Q. What strategies enhance the biological activity of this compound through structural modifications?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF3_3) at the nitro position to improve target binding.
  • Scaffold Hybridization : Merge with pyridine or thiazole rings to enhance bioavailability.
  • Validation : IC50_{50} assays (e.g., enzyme inhibition) and molecular docking (AutoDock Vina) predict binding affinities. SAR trends are confirmed via comparative NMR/X-ray analysis .

Q. How can contradictory data on enzyme inhibition efficacy across assays be resolved?

  • Methodological Answer :

  • Assay Standardization : Use identical buffer conditions (pH 7.4, 37°C) and enzyme concentrations.
  • Control Benchmarking : Compare against known inhibitors (e.g., MS-275 for HDACs).
  • Data Normalization : Apply Z-factor metrics to quantify assay robustness. Meta-analysis (RevMan) identifies outliers due to solvent interference or redox side reactions .

Q. What mechanisms underlie the redox behavior of this compound, and how do they impact biological activity?

  • Methodological Answer :

  • Cyclic Voltammetry : Identifies reduction peaks (-0.5 V to -0.8 V) for the nitro group, indicating potential pro-drug activation.
  • ROS Detection : Use fluorescent probes (DCFH-DA) to quantify reactive oxygen species (ROS) generation in cell lines.
  • Implications : Redox cycling may enhance cytotoxicity in cancer models but require antioxidants (e.g., NAC) to mitigate off-target effects .

Q. How can computational modeling predict the pharmacokinetic profile of this compound derivatives?

  • Methodological Answer :

  • ADME Prediction : SwissADME or ADMETLab2.0 estimate logP (2.1–3.5), BBB permeability, and CYP450 metabolism.
  • MD Simulations : GROMACS models blood-brain barrier penetration, guided by HDAC inhibitor studies (e.g., MS-275’s brain region selectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.